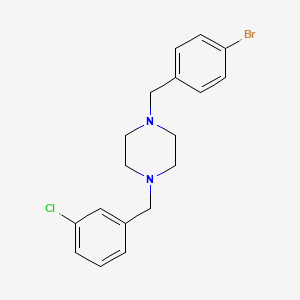
1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 3-chlorobenzyl chloride. The general synthetic route is as follows:
Step 1: Preparation of 4-bromobenzyl chloride by reacting 4-bromotoluene with thionyl chloride.
Step 2: Preparation of 3-chlorobenzyl chloride by reacting 3-chlorotoluene with thionyl chloride.
Step 3: Reaction of piperazine with 4-bromobenzyl chloride and 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl groups can be oxidized to corresponding benzaldehydes or benzoic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding benzyl alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted piperazines.
Oxidation: Benzaldehydes and benzoic acids.
Reduction: Benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Biological Studies: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobenzyl)-4-(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(4-Brombenzyl)-4-(3-Chlorbenzyl)piperazin kann mit anderen Piperazinderivaten verglichen werden, wie z. B.:
1-Benzylpiperazin: Bekannt für seine stimulierenden Eigenschaften und Verwendung in Rauschmitteln.
1-(4-Methoxybenzyl)-4-(3-Chlorbenzyl)piperazin: Ähnliche Struktur, aber mit einer Methoxygruppe, die ihr pharmakologisches Profil verändern kann.
1-(4-Chlorbenzyl)-4-(3-Brombenzyl)piperazin: Umgekehrte Positionen von Brom und Chlor, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Die Einzigartigkeit von 1-(4-Brombenzyl)-4-(3-Chlorbenzyl)piperazin liegt in seinem spezifischen Substitutionsschema, das seine Bindungsaffinität und Selektivität für verschiedene biologische Zielstrukturen beeinflussen kann.
Eigenschaften
Molekularformel |
C18H20BrClN2 |
|---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2 |
InChI-Schlüssel |
DQHONEXJTVGSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


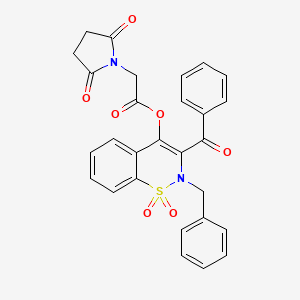
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
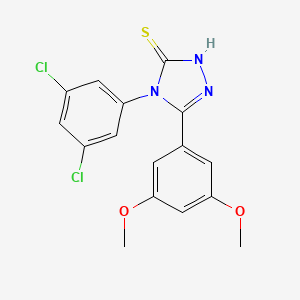
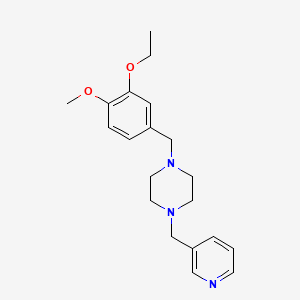
methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
methanone](/img/structure/B10881638.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)
![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
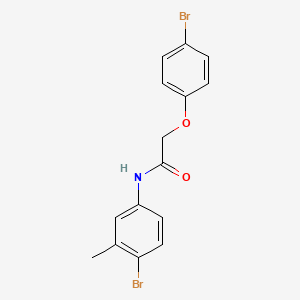
![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
-yl)methanone](/img/structure/B10881685.png)
